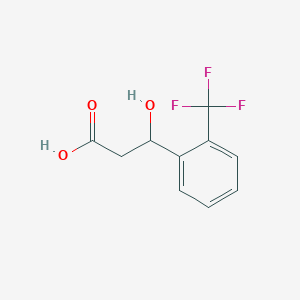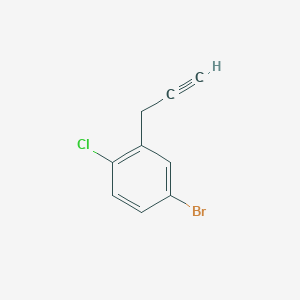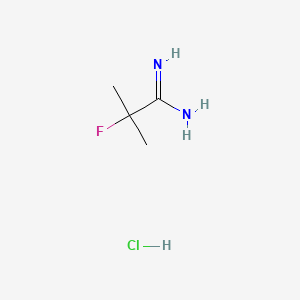
4-(Methylsulfanyl)but-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylsulfanyl)but-1-yne is an organic compound with the molecular formula C5H8S It is characterized by the presence of a methylsulfanyl group attached to a but-1-yne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)but-1-yne typically involves the reaction of 4-chlorobut-1-yne with sodium methylthiolate. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to maximize yield and purity. The compound is then purified through distillation or recrystallization techniques .
化学反応の分析
Types of Reactions
4-(Methylsulfanyl)but-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted but-1-yne derivatives depending on the nucleophile used.
科学的研究の応用
4-(Methylsulfanyl)but-1-yne has several applications in scientific research:
作用機序
The mechanism of action of 4-(Methylsulfanyl)but-1-yne involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-Buten-3-yne: Similar in structure but lacks the methylsulfanyl group.
4-Methylsulfanyl-3-butenyl isothiocyanate: Contains a similar methylsulfanyl group but differs in the overall structure and functional groups.
Uniqueness
4-(Methylsulfanyl)but-1-yne is unique due to the presence of both an alkyne and a methylsulfanyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
特性
分子式 |
C5H8S |
|---|---|
分子量 |
100.18 g/mol |
IUPAC名 |
4-methylsulfanylbut-1-yne |
InChI |
InChI=1S/C5H8S/c1-3-4-5-6-2/h1H,4-5H2,2H3 |
InChIキー |
ALYQBVNXKVBDQH-UHFFFAOYSA-N |
正規SMILES |
CSCCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)





![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)






